molecular formula C11H11NO3 B1586035 Ethyl 3-aminobenzofuran-2-carboxylate CAS No. 39786-35-1

Ethyl 3-aminobenzofuran-2-carboxylate

Cat. No. B1586035
CAS RN: 39786-35-1
M. Wt: 205.21 g/mol
InChI Key: PWOARNMOPCOJEV-UHFFFAOYSA-N
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Description



  • Ethyl 3-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₁NO₃.

  • It is also known by other names, including 3-Aminobenzofuran-2-carboxylic Acid Ethyl Ester and Ethyl 3-Aminocoumarilate.





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions, which can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula indicates the composition of atoms (C₁₁H₁₁NO₃).

    • The structure consists of a benzofuran ring with an ethyl ester group attached.





  • Chemical Reactions Analysis



    • Research papers detail the reactions involved in its synthesis and potential transformations.





  • Physical And Chemical Properties Analysis



    • Ethyl 3-aminobenzofuran-2-carboxylate is a solid with a melting point of 77-81°C.

    • It has specific molecular weight, refractive index, and polar surface area.




  • Scientific Research Applications

    Synthesis of Pharmacologically Active Compounds

    Ethyl 3-aminobenzofuran-2-carboxylate is used in the synthesis of pharmacologically active compounds. For instance, it is involved in the production of benzofuro[3,2-e]-1,4-diazepines, which have been evaluated for antimicrobial and anticonvulsant activities (Basavaraja, Vaidya, & Chandrashekhar, 2008).

    Fabrication of Optical Materials

    This compound has applications in the fabrication of optical materials. For example, it has been used in the synthesis of pyrimidine fused quinolone carboxylate moiety for photodiode applications, showcasing remarkable optical behavior suitable for manufacturing organic photodiodes (Elkanzi et al., 2020).

    Production of Antitumor Agents

    Ethyl 3-aminobenzofuran-2-carboxylate is also involved in creating compounds with potential antitumor properties. For instance, its reaction with guanidine and other components has led to the production of compounds tested in vitro against human tumor cell lines, showing biological specificity towards certain cell types (Klimova et al., 2012).

    Development of Antibacterial Agents

    The compound plays a role in the synthesis of antibacterial agents. For example, derivatives of ethyl-2-chloroquinoline-3-carboxylates, which are synthesized using ethyl 3-aminobenzofuran-2-carboxylate, have shown moderate in vitro antibacterial activity against specific bacterial strains (Krishnakumar et al., 2012).

    Synthesis of Neuroprotective Compounds

    Ethyl 3-aminobenzofuran-2-carboxylate is a precursor in synthesizing neuroprotective compounds. For instance, its derivative, ITH4012, has shown potential as a neuroprotectant and acetylcholinesterase inhibitor, indicating use in treating neurodegenerative diseases (Orozco et al., 2004).

    Carboxylation in Drug Synthesis

    This compound is utilized in carboxylation processes for synthesizing drugs. It has been used in reactions involving alkali metal salts of ethylcarbonic acid, leading to the development of efficient technologies for preparing drugs with various medical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

    Safety And Hazards



    • It is classified as harmful if swallowed (H302).

    • Safety precautions include avoiding ingestion and proper handling.




  • Future Directions



    • Further studies can explore its pharmacological properties and potential as a natural drug lead compound.




    properties

    IUPAC Name

    ethyl 3-amino-1-benzofuran-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NO3/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PWOARNMOPCOJEV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=CC=CC=C2O1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70366286
    Record name Ethyl 3-aminobenzofuran-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70366286
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    205.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 3-aminobenzofuran-2-carboxylate

    CAS RN

    39786-35-1
    Record name Ethyl 3-aminobenzofuran-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70366286
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Ethyl 3-aminobenzofuran-2-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Ethyl 3-aminobenzofuran-2-carboxylate

    Citations

    For This Compound
    11
    Citations
    YA Ibrahim, AS Mohamed, OM Habib… - Journal of Analytical and …, 2019 - Elsevier
    Benzo- and naphthofuran carboxylates 1, 2 and carboxamides 3, 4 were synthesized and pyrolysed by flash vacuum pyrolysis at 550 and 650 C/10 −2 mmHg. 2-Formylbenzonitrile 7 …
    Number of citations: 1 www.sciencedirect.com
    KM Basavaraja, VP Vaidya… - E-journal of …, 2008 - downloads.hindawi.com
    … Another starting material ethyl 3-aminobenzofuran-2-carboxylate (5)21 was also used to build the 1, 4-diazepine moiety on the similar lines. Thus, treatment of compound 5 with …
    Number of citations: 22 downloads.hindawi.com
    KM Basavaraja, VM Patil, YS Agasimundin - 2006 - gukir.inflibnet.ac.in
    … Abstract: A series of 3-alkyl-1,2,3,4-tetrahydro-2-thio-4-oxobenzofuro [3,2-d] pyrimidines (2a-e) were prepared by the reaction of ethyl-3-aminobenzofuran-2-carboxylate with various …
    Number of citations: 1 gukir.inflibnet.ac.in
    YG Hu, WQ Wang, MW Ding - Phosphorus, Sulfur, and Silicon, 2010 - Taylor & Francis
    … It is noteworthy that isothiocyante 3 can generally be prepared from the reaction of the corresponding ethyl 3-aminobenzofuran-2-carboxylate with the highly toxic thiophosgene. The …
    Number of citations: 4 www.tandfonline.com
    R Romagnoli, PG Baraldi, MK Salvador… - Journal of medicinal …, 2015 - ACS Publications
    A new series of compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group, combined with either no substituent or a methoxy group at each of the four possible …
    Number of citations: 58 pubs.acs.org
    ZY Qi, SY Hao, HZ Tian, HL Bian, L Hui, SW Chen - Bioorganic Chemistry, 2020 - Elsevier
    The key functions of microtubules and the mitotic spindle in cell division make them attractive targets for cancer therapy. In this study, a series of 1-(benzofuran-3-yl)-4-(3,4,5-…
    Number of citations: 28 www.sciencedirect.com
    AN AYYASH - 2013 - academia.edu
    … Similarreaction with ethyl 3aminobenzofuran-2 carboxylate produced 3H-benzofuro[3,2-e]-1,4-diazepin-2,5(1H,4H)-dione in good yield (14). …
    Number of citations: 2 www.academia.edu
    R Pavana - 2014 - dsc.duq.edu
    This dissertation describes the design, synthesis and biological evaluation of pyrimidine fused heterocycles as single agents with combination chemotherapy potential. Major limitations …
    Number of citations: 3 dsc.duq.edu
    S Sato, M Tetsuhashi, K Sekine, H Miyachi… - Bioorganic & medicinal …, 2008 - Elsevier
    A series of hybrid compounds of bestatin (1) and actinonin (3), which promote degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), were designed and synthesized. Structure–…
    Number of citations: 35 www.sciencedirect.com
    Y LOOPER - ic.gc.ca
    … benzofuran 22a in step 1 with ethyl-3-aminobenzofuran-2-carboxylate and … replacing benzofuran 22a in step 1 with ethyl-3-aminobenzofuran-2-carboxylate …
    Number of citations: 2 www.ic.gc.ca

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